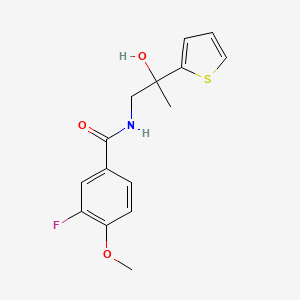

![molecular formula C18H21Cl2N3O2S2 B2758845 2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1330281-38-3](/img/structure/B2758845.png)

2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

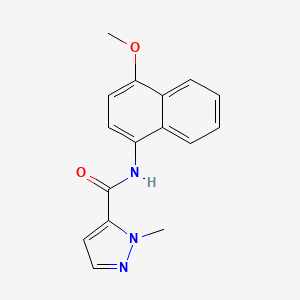

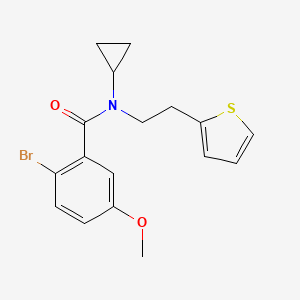

This compound is a derivative of tetrahydrothieno[2,3-c]pyridine, which is a type of heterocyclic compound. Heterocycles are often found in a wide range of products including pharmaceuticals, dyes, and polymers .

Molecular Structure Analysis

The molecular structure of this compound would be based on the tetrahydrothieno[2,3-c]pyridine core, with additional functional groups attached at specific positions. These include a chlorophenylthio group, a propanamido group, and a carboxamide group. The exact 3D structure would need to be determined through techniques such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen

Drug Design and Development

The thienopyridine scaffold present in this compound is a common feature in many pharmacologically active molecules. Its structural similarity to purine bases can be exploited in the design of new drugs, particularly anticancer agents . The presence of a thioether group (from the 4-chlorophenylthio moiety) could potentially be used to target specific proteins or enzymes within cancer cells, enhancing the selectivity and efficacy of the drug.

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between small molecules and their protein targets. The compound has been shown to have a strong affinity for target macromolecules, indicating its potential as a lead compound in the development of new therapeutics .

Spectroscopic Analysis

Spectroscopic techniques such as infrared (IR) and Raman spectroscopy are essential tools in chemical analysis. The compound’s unique vibrational frequencies can be studied to gain insights into its molecular structure and the nature of its bonding .

Density Functional Theory (DFT) Calculations

DFT calculations are performed to predict the electronic structure and properties of molecules. For this compound, such calculations can provide valuable information about its charge distribution, which is crucial for understanding its reactivity and interactions with other molecules .

Non-Covalent Interaction Studies

Non-covalent interactions play a significant role in molecular recognition and stability. The compound’s ability to form such interactions can be explored using techniques like reduced density gradient (RDG) analysis, providing insights into its potential applications in materials science and nanotechnology .

Antitumor Activity

Compounds with the thiazolopyrimidine moiety have shown high antitumor activity. This compound could be investigated for its efficacy against various cancer cell lines, contributing to the development of new anticancer drugs .

Antibacterial and Anti-Inflammatory Properties

Thiazolopyrimidine derivatives are known for their antibacterial and anti-inflammatory properties. Research into this compound could lead to the discovery of new antibiotics or anti-inflammatory medications .

Synthesis of New Medicines

The active methylene group in this compound is highly reactive, making it an attractive center for functionalization. This reactivity can be harnessed to synthesize a wide range of new medicinal compounds with optimized interactions with biological targets .

Zukünftige Richtungen

Future research on this compound could involve exploring its potential uses, particularly in medicinal chemistry given the known biological activity of many pyridine derivatives . Studies could also be conducted to determine its physical and chemical properties, and to assess its safety and environmental impact.

Eigenschaften

IUPAC Name |

2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O2S2.ClH/c1-22-8-6-13-14(10-22)26-18(16(13)17(20)24)21-15(23)7-9-25-12-4-2-11(19)3-5-12;/h2-5H,6-10H2,1H3,(H2,20,24)(H,21,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSQTPGAIXCQNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCSC3=CC=C(C=C3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

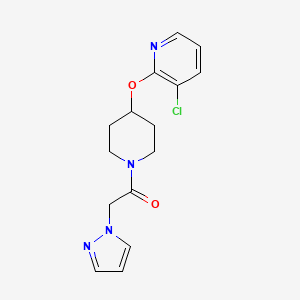

![N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2758764.png)

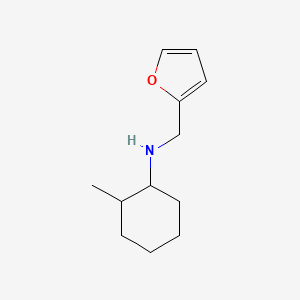

![Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one](/img/structure/B2758777.png)

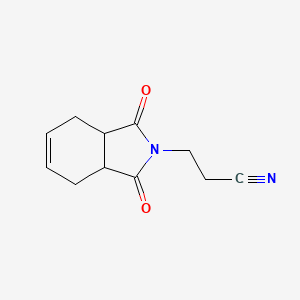

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2758784.png)

![4-{4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2758785.png)